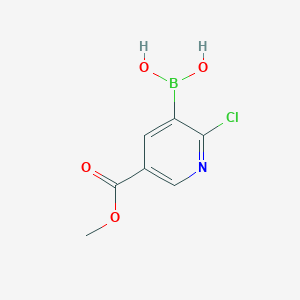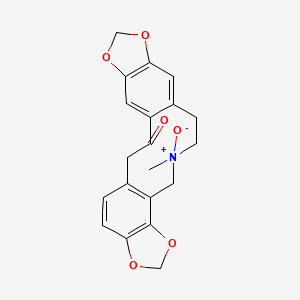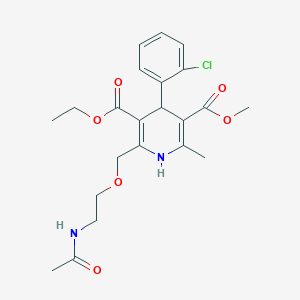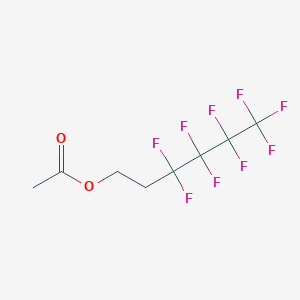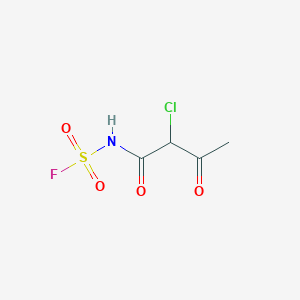
N-(2-Chloro-1,3-dioxobutyl)sulfamoyl Fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloro-1,3-dioxobutyl)sulfamoyl Fluoride is an organic compound known for its unique chemical structure and reactivity. This compound is characterized by the presence of a sulfamoyl fluoride group, which imparts distinct chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-1,3-dioxobutyl)sulfamoyl Fluoride typically involves the reaction of secondary amines with sulfuryl fluoride (SO₂F₂) or sulfuryl chloride fluoride (SO₂ClF). Cyclic secondary amines can also be used, provided they are not aromatic . Another method involves the reaction of sulfamoyl chlorides with a fluoride ion source such as NaF, KF, HF, or SbF₃ .
Industrial Production Methods: Industrial production methods for this compound are based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: N-(2-Chloro-1,3-dioxobutyl)sulfamoyl Fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfamoyl fluoride group can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, substitution with an amine can yield a sulfamide derivative.
科学的研究の応用
N-(2-Chloro-1,3-dioxobutyl)sulfamoyl Fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfamides and polysulfamides.
Materials Science: The compound is utilized in the development of new materials with unique properties, such as high thermal stability and tunable glass transition temperatures.
Biology and Medicine: It serves as a bioisostere for amides, ureas, and carbamates, making it valuable in medicinal chemistry for the development of new drugs.
作用機序
The mechanism of action of N-(2-Chloro-1,3-dioxobutyl)sulfamoyl Fluoride involves the interaction of the sulfamoyl fluoride group with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition or modification of their function. This mechanism is particularly useful in the design of enzyme inhibitors and other therapeutic agents .
類似化合物との比較
Sulfamoyl Chlorides: These compounds are similar in structure but contain a chloride group instead of a fluoride group.
Sulfonyl Fluorides: These compounds have a similar reactivity profile but differ in the presence of a sulfonyl group instead of a sulfamoyl group.
Uniqueness: N-(2-Chloro-1,3-dioxobutyl)sulfamoyl Fluoride is unique due to its specific combination of a sulfamoyl fluoride group with a chloro-dioxobutyl moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific applications .
特性
分子式 |
C4H5ClFNO4S |
|---|---|
分子量 |
217.60 g/mol |
IUPAC名 |
N-(2-chloro-3-oxobutanoyl)sulfamoyl fluoride |
InChI |
InChI=1S/C4H5ClFNO4S/c1-2(8)3(5)4(9)7-12(6,10)11/h3H,1H3,(H,7,9) |
InChIキー |
OTPDUONJJQKHJB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C(=O)NS(=O)(=O)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone](/img/structure/B13406727.png)
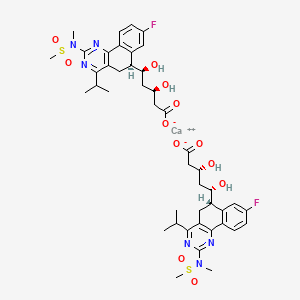


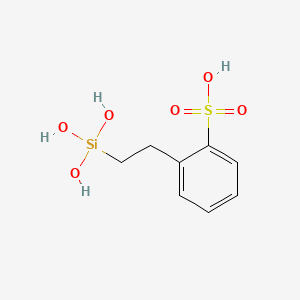
![(16alpha)-17-[(2-Furanylcarbonyl)oxy]-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione](/img/structure/B13406756.png)

![(3r,4s,5r)-5-[(1r)-1-Carboxy-2,2-Difluoro-1-(Phosphonooxy)ethoxy]-4-Hydroxy-3-(Phosphonooxy)cyclohex-1-Ene-1-Carboxylic Acid](/img/structure/B13406767.png)
